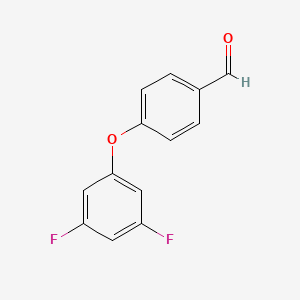

4-(3,5-Difluorophenoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(3,5-Difluorophenoxy)benzaldehyde" is a fluorinated benzaldehyde derivative, which is a class of compounds that have been extensively studied due to their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of the difluorophenoxy group suggests that this compound could exhibit unique physical and chemical properties, making it a potential candidate for various chemical transformations and applications.

Synthesis Analysis

The synthesis of fluorinated benzaldehydes can be achieved through various methods. One such method is the room temperature deoxyfluorination of benzaldehydes using sulfuryl fluoride and tetramethylammonium fluoride, as described in the literature . This method demonstrates a broad scope of aryl and heteroaryl substrates and compares favorably to other common deoxyfluorination methods. Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure and geometries of related compounds have been optimized using computational methods such as density functional theory (DFT) with B3LYP functional and 6-31G(d) basis set . These studies provide insights into the electronic structure and potential reactivity of the compound. The presence of fluorine atoms is known to influence the electronic distribution within the molecule due to their high electronegativity.

Chemical Reactions Analysis

Fluorinated benzaldehydes are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including the formation of azo-benzoic acids through azo coupling reactions . Additionally, they can be used in the synthesis of porphyrins, which are compounds with significant applications in materials science and photodynamic therapy . The reactivity of such compounds can be further explored through experimental and computational studies to understand their behavior in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzaldehydes are influenced by the presence of fluorine atoms. These atoms can affect the acidity, lipophilicity, and overall stability of the compounds. The spectroscopic techniques such as NMR, UV-VIS, and IR are commonly used to characterize these compounds . The mesomorphic properties of related fluorinated compounds have been investigated, although they were found not to be mesogens . The specific properties of "this compound" would need to be characterized using similar techniques to fully understand its potential applications.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Synthesis of Amorfrutins : Utilizing a similar compound, 3,5-Dimethoxy-benzaldehyde, researchers developed a synthesis method for amorfrutins A and B, substances with cytotoxic properties against human tumor cell lines (Brandes et al., 2020).

- Stereochemistry of Epoxide-Amides : Reaction studies involving different benzaldehydes, including compounds structurally related to 4-(3,5-Difluorophenoxy)benzaldehyde, have been used to investigate the stereochemical outcomes in synthesizing epoxide-amides (Fernández et al., 1990).

- Improvement of Synthetic Processes : Research on derivatives of benzaldehyde has led to improved methods for synthesizing compounds like 3,4,5-trimethoxy benzaldehyde, highlighting the importance of these derivatives in chemical synthesis (Feng, 2002).

Catalysis and Photocatalysis

- Heterogeneously Catalysed Condensations : Studies involving benzaldehyde derivatives have explored their use in catalyzing the condensation of glycerol to cyclic acetals, demonstrating potential applications in creating novel platform chemicals (Deutsch et al., 2007).

- Metal-Free Photocatalysis : Research on the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride as a metal-free catalyst illustrates the potential application of benzaldehyde derivatives in environmentally friendly photocatalysis (Lima et al., 2017).

Medicinal Chemistry and Drug Development

- Synthesis of Anticancer Compounds : A study described the synthesis of fluorinated benzaldehydes for creating fluoro-substituted stilbenes, including analogues of the anticancer combretastatins, indicating the relevance of benzaldehyde derivatives in developing novel anticancer agents (Lawrence et al., 2003).

Safety and Hazards

The safety information for 4-(3,5-Difluorophenoxy)benzaldehyde indicates that it is a dangerous compound. The hazard statements include H302, H318, and H411, which correspond to harmful if swallowed, causes serious eye damage, and toxic to aquatic life with long-lasting effects, respectively . The precautionary statements include P264, P270, P273, P280, P301+P312, P305+P351+P338, P310, P330, P391, and P501, which provide instructions for handling, storage, and disposal .

Propriétés

IUPAC Name |

4-(3,5-difluorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPNXBRDIBAPGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959235-83-7 |

Source

|

| Record name | 4-(3,5-difluorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

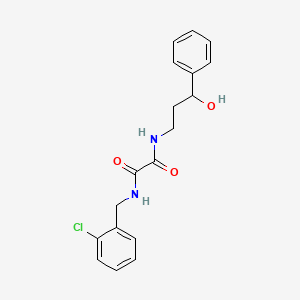

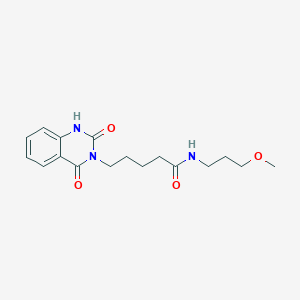

![Ethyl 1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B3010692.png)

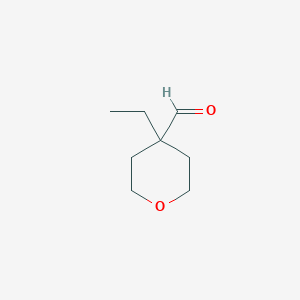

![3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide](/img/structure/B3010694.png)

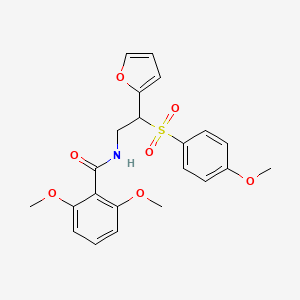

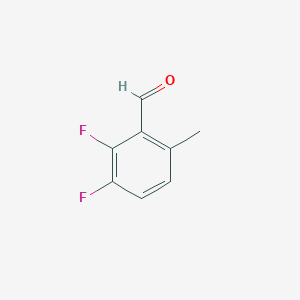

![3-(3,4-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3010698.png)

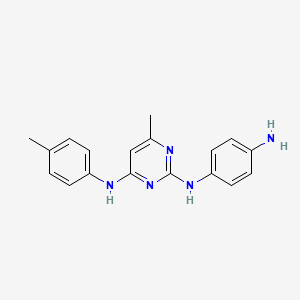

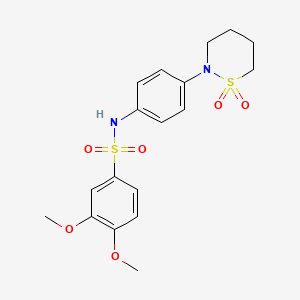

![N-(2,6-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3010699.png)

![[2,3-Diacetyloxy-5-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(4-methylphenyl)carbamoyl]phenyl] acetate](/img/structure/B3010700.png)